Architectural and Synthetic Profiling of 1-Methylisoquinoline-3-carbaldehyde in Advanced Therapeutics
Architectural and Synthetic Profiling of 1-Methylisoquinoline-3-carbaldehyde in Advanced Therapeutics
As drug discovery pivots towards increasingly complex modalities—such as targeted protein degradation (PROTACs) and molecular glues—the demand for highly functionalized, predictable heterocycles has surged. 1-Methylisoquinoline-3-carbaldehyde (CAS: 1500249-21-7) has emerged as a privileged building block in this space. This technical whitepaper dissects the molecular architecture, physical properties, and field-proven synthetic utility of this compound, providing a self-validating framework for its application in advanced medicinal chemistry.
Molecular Architecture & Reactivity Profile
The structural logic of 1-Methylisoquinoline-3-carbaldehyde is defined by its bifunctional nature, balancing stability with targeted reactivity.
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The Isoquinoline Core: The bicyclic aromatic system provides a rigid, planar scaffold that frequently engages in π−π stacking interactions within kinase active sites.
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C1-Methyl Group: The methyl substitution at the C1 position serves two purposes. Sterically, it restricts the rotational degrees of freedom of adjacent functional groups in the final drug molecule. Electronically, it donates electron density into the ring via hyperconjugation, subtly modulating the basicity of the adjacent N2 nitrogen.
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C3-Carbaldehyde (Formyl) Group: Positioned alpha to the ring nitrogen, the aldehyde is highly electrophilic. The N2 atom acts as an electron sink, pulling electron density away from the C3 position, thereby activating the carbonyl carbon for rapid nucleophilic attack by primary and secondary amines.
Physicochemical Properties
To ensure reproducibility across synthetic campaigns, the baseline physical and chemical properties of the compound must be strictly monitored. Quantitative data is summarized below, sourced from commercial chemical profiles 1[2] and [3].
| Property | Value |
| Chemical Name | 1-Methylisoquinoline-3-carbaldehyde |
| CAS Number | 1500249-21-7 |
| Molecular Formula | C11H9NO |
| Molecular Weight | 171.1953 g/mol |
| MDL Number | MFCD26598220 |
| SMILES String | O=CC1=CC2=C(C(C)=N1)C=CC=C2 |
| LogP (Predicted) | ~2.1 (Indicative of good organic solubility) |
| Handling & Storage | Cold-chain transportation recommended; store under inert gas |
Synthetic Application: WEE1 Kinase Degrader Assembly
Recent advancements in oncology have highlighted the WEE1 kinase as a critical cell cycle regulator. According to recent patent literature detailing2 [1], 1-Methylisoquinoline-3-carbaldehyde is utilized as a vital electrophile. It is coupled with complex amine-bearing target binders (e.g., lenalidomide derivatives) via reductive amination to form the linker-warhead conjugate of the PROTAC.
Reductive amination workflow for WEE1 degrader synthesis using 1-Methylisoquinoline-3-carbaldehyde.
Experimental Protocol: Selective Reductive Amination
The following protocol outlines the coupling of 1-Methylisoquinoline-3-carbaldehyde with a complex amine hydrochloride. As an Application Scientist, I emphasize that understanding the causality of each reagent is paramount for troubleshooting and scaling.
Reagent Matrix
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Electrophile: 1-Methylisoquinoline-3-carbaldehyde (70 mg, 0.41 mmol)
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Nucleophile: Amine hydrochloride (e.g., pyrrolidin-isoindolin derivative) (100 mg, 0.27 mmol)
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Reducing Agent: Sodium triacetoxyborohydride, NaBH(OAc)3 (240 mg, 1.13 mmol)
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Base: Triethylamine, TEA (50 mg, 0.49 mmol)
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Solvent: Dichloromethane, DCM (10 mL, anhydrous)
Step-by-Step Methodology & Mechanistic Causality
Step 1: Nucleophile Activation (Free-Basing)
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Action: Suspend the amine hydrochloride in 10 mL of anhydrous DCM under a nitrogen atmosphere. Add TEA dropwise.
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Causality: Complex amines are often stored as hydrochloride salts to prevent oxidative degradation. TEA is a non-nucleophilic base that deprotonates the ammonium salt, liberating the free amine required for the reaction. DCM is chosen as an aprotic solvent because it solubilizes both the polar amine and the non-polar aldehyde without participating in unwanted solvolysis.
Step 2: Hemiaminal to Iminium Formation
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Action: Add 1-Methylisoquinoline-3-carbaldehyde to the stirring mixture. Allow to stir for 15-30 minutes.
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Causality: The free amine executes a nucleophilic attack on the C3-aldehyde. This forms a transient hemiaminal, which spontaneously dehydrates to form an electrophilic imine (or iminium ion, depending on the amine's substitution).
Step 3: Chemoselective Reduction
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Action: Add NaBH(OAc)3 in a single portion. Stir the mixture for 12 hours at room temperature under nitrogen.
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Causality: NaBH(OAc)3 is specifically chosen over standard Sodium Borohydride ( NaBH4 ). The three electron-withdrawing acetate groups significantly reduce the nucleophilicity of the hydride. This ensures chemoselectivity—the reagent will selectively reduce the highly electrophilic iminium intermediate but is too mild to reduce the unreacted starting aldehyde into a primary alcohol. The nitrogen atmosphere prevents the oxidation of the newly formed alkyl amine.
Step 4: Self-Validating Analytical Check
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Action: At the 4-hour and 12-hour marks, extract a 10 μ L aliquot, dilute in LC-MS grade Methanol, and inject into the LC-MS.
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Causality (Self-Validation): A robust protocol must be self-verifying. The system validates its own progression when the specific mass of the starting aldehyde ( m/z≈172[M+H]+ ) diminishes in direct proportion to the emergence of the product mass. If an m/z≈174 peak appears, it indicates over-reduction (aldehyde to alcohol), signaling that the NaBH(OAc)3 may be degraded or the temperature is too high.
References
- Title: US20240067632A1 - WEE1 Degrading Compounds and Uses Thereof Source: Google Patents URL
- Title: 1500249-21-7 | 1-Methylisoquinoline-3-carbaldehyde Source: BLD Pharm URL
- Title: 1-Methylisoquinoline-3-carbaldehyde | 1500249-21-7 Source: Sigma-Aldrich URL
